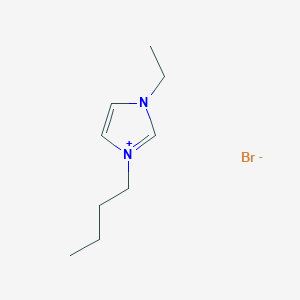

1-Butyl-3-ethylimidazolium bromide; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butyl-3-ethylimidazolium bromide is a type of ionic liquid . It is a neutral ionic liquid that has been used in various applications, including as a solvent for the preparation of 1,2,4,5-substituted imidazoles .

Synthesis Analysis

The synthesis of 1-Butyl-3-ethylimidazolium bromide has been reported in several studies . It has been used in the preparation of cellulose/montmorillonite nanocomposites . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .

Molecular Structure Analysis

The molecular structure of 1-Butyl-3-ethylimidazolium bromide is complex and involves various intermolecular forces . The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate have been reported . At 100 K, the butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation .

Chemical Reactions Analysis

1-Butyl-3-ethylimidazolium bromide has been involved in various chemical reactions. For instance, it undergoes gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-3-ethylimidazolium bromide are unique. It has a molar mass of 219.12 g/mol . It has a high thermal stability, low volatility, and a large electrochemical window .

Safety and Hazards

Zukünftige Richtungen

Ionic liquids like 1-Butyl-3-ethylimidazolium bromide have found a wide range of applications in various fields of chemistry due to their unique and useful physicochemical properties . They are being explored for a wide range of applications including but not limited to portable energy storage devices such as lithium-ion batteries .

Wirkmechanismus

Target of Action

1-Butyl-3-ethylimidazolium bromide is an ionic liquid that has been shown to interact with proteins . In particular, it has been found to have effects on α-chymotrypsin, a key enzyme involved in protein digestion .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It has been observed that 1-butyl-3-ethylimidazolium bromide can offset the deleterious action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin at lower concentrations . At higher concentrations, its stabilizing action turns into a deleterious action .

Biochemical Pathways

It is known that the compound can influence the structure and function of proteins, potentially affecting various biochemical pathways that these proteins are involved in .

Pharmacokinetics

It has been noted that the compound has a lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 1-butyl-3-ethylimidazolium bromide is its impact on protein structure and function. At lower concentrations, it can offset the deleterious action of other compounds on proteins, while at higher concentrations, it can have a destabilizing effect .

Action Environment

The action of 1-butyl-3-ethylimidazolium bromide can be influenced by various environmental factors. For example, the compound’s effects on proteins can vary depending on the concentration of the compound . Additionally, the compound’s properties, such as its melting point, viscosity, and conductivity, can be influenced by temperature .

Biochemische Analyse

Biochemical Properties

It has been observed that the ethyl group on the N3 imidazolium atom leads to considerably weaker hydration of the 1-Butyl-3-ethylimidazolium cation compared to 1-butyl-3-methylimidazolium cation . This suggests that 1-Butyl-3-ethylimidazolium bromide may interact differently with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is proposed that the properties of this compound are related to the cation-anion interactions within ionic liquids

Temporal Effects in Laboratory Settings

It has been observed that this compound has a lower viscosity and higher conductivity compared to 1-butyl-3-methylimidazolium based ionic liquid , which may influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Eigenschaften

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMVBZHUKCWZHH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)

![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)